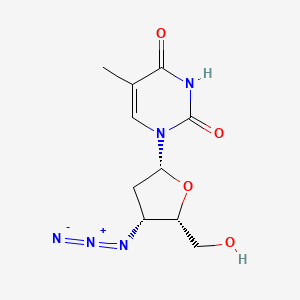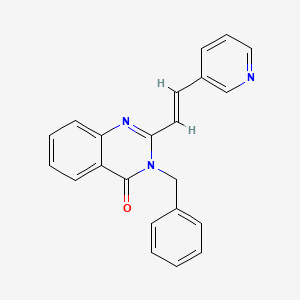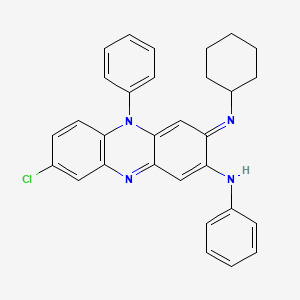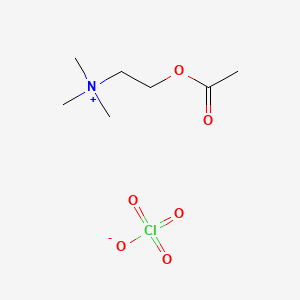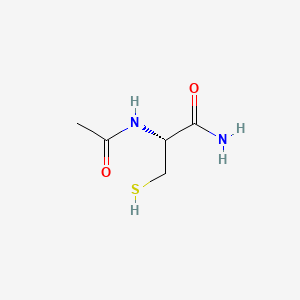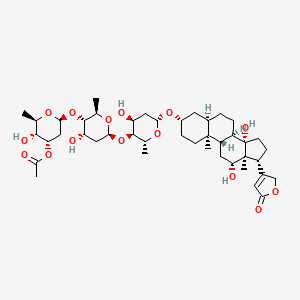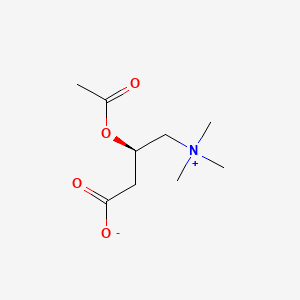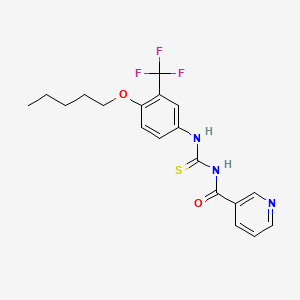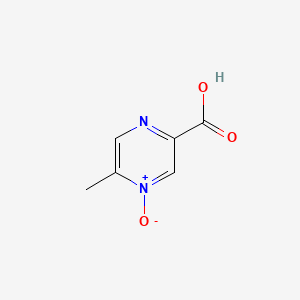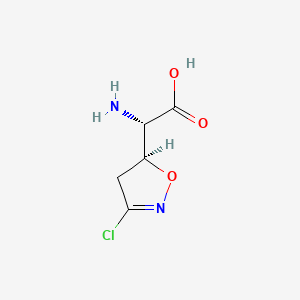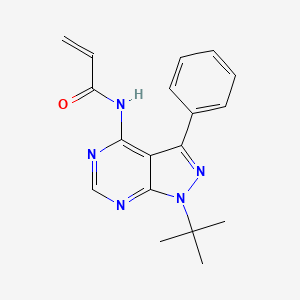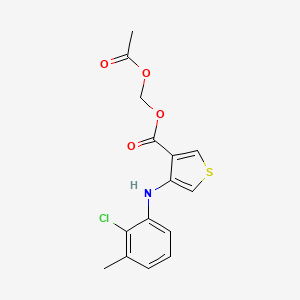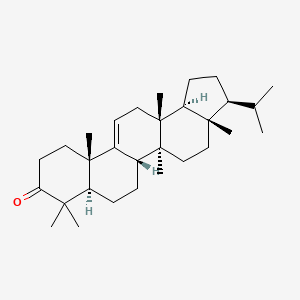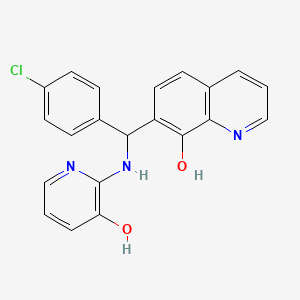
Adaptaquin
Vue d'ensemble
Description
Adaptaquin est un inhibiteur sélectif de la prolyl hydroxylase 2 inductible par l'hypoxie (HIF-PHD2), avec une valeur de CI50 de 2 μM . Ce composé a montré qu'il inhibait la peroxydation lipidique et maintenait la fonction mitochondriale . This compound est un inhibiteur d'oxyquinoléine à queue ramifiée et a démontré des effets neuroprotecteurs dans divers modèles in vivo, y compris l'AVC hémorragique et la maladie de Parkinson .
Applications De Recherche Scientifique
Adaptaquin a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier l'inhibition de HIF-PHD2 . En biologie, l'this compound a montré qu'il protégeait les cellules neuronales du stress oxydatif et de la mort cellulaire induite par le glutamate . En médecine, l'this compound est étudié pour ses effets thérapeutiques potentiels dans des affections comme l'AVC ischémique et la maladie de Parkinson . De plus, l'this compound a des applications industrielles dans le développement de médicaments neuroprotecteurs et de traitements pour les affections liées au stress oxydatif .
Mécanisme d'action
This compound exerce ses effets en inhibant HIF-PHD2, une enzyme qui joue un rôle crucial dans la régulation de la voie du facteur inductible par l'hypoxie (HIF) . En inhibant HIF-PHD2, l'this compound stabilise HIF-1α, conduisant à l'activation de l'expression génique dépendante de HIF . Cela entraîne la régulation à la hausse des gènes impliqués dans l'adaptation cellulaire à l'hypoxie, y compris ceux qui favorisent l'angiogenèse, l'érythropoïèse et la reprogrammation métabolique . Les cibles moléculaires de l'this compound comprennent le site actif de HIF-PHD2, où il se lie au fer et empêche l'hydroxylation de HIF-1α .
Mécanisme D'action
Target of Action
Adaptaquin primarily targets the Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) . HIF-PHD2 is an oxygen-sensing enzyme that plays a crucial role in cellular responses to hypoxia . It is involved in the regulation of the Hypoxia-Inducible Factor (HIF), a transcription factor that mediates adaptive responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of HIF-PHD2 . It binds to the active site of the enzyme, preventing it from hydroxylating proline residues on HIF . This inhibition prevents the degradation of HIF, allowing it to accumulate and translocate to the nucleus where it can activate the transcription of hypoxia-responsive genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIF signaling pathway . Under normal oxygen conditions, HIF-PHD2 hydroxylates HIF, marking it for degradation. When this compound inhibits hif-phd2, hif is stabilized and can induce the expression of a wide range of genes that help cells adapt to hypoxic conditions .
Result of Action
The molecular effect of this compound’s action is the stabilization of HIF and the subsequent induction of hypoxia-responsive genes . On a cellular level, this can lead to various outcomes depending on the cell type and the specific set of genes that are induced. For example, in neuronal cells, this compound has been shown to protect against cell death induced by oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the level of oxygen in the cellular environment can impact the degree to which HIF is stabilized and thus the extent of this compound’s effects . Additionally, the specific cellular context (e.g., cell type, presence of other signaling molecules) can also influence the compound’s action .
Méthodes De Préparation
Adaptaquin est synthétisé par une série de réactions chimiques impliquant la formation de son échafaudage d'hydroxyquinoléine. La voie de synthèse implique généralement la réaction de la 4-chlorophénylamine avec l'acide 3-hydroxypyridine-2-carboxylique pour former un intermédiaire, qui est ensuite cyclisé pour produire le produit final . Les conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter le processus de cyclisation .
Analyse Des Réactions Chimiques
Adaptaquin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut produire des dérivés d'amines .
Comparaison Avec Des Composés Similaires
Adaptaquin est unique parmi les inhibiteurs de HIF-PHD2 en raison de sa structure d'oxyquinoléine à queue ramifiée, qui procure des effets neuroprotecteurs améliorés . Des composés similaires comprennent le roxadustat et le vadadustat, qui sont également des inhibiteurs de HIF-PHD mais diffèrent dans leurs structures chimiques et leurs activités spécifiques . Comparé à ces composés, l'this compound a montré qu'il induisait les gènes cibles de HIF plus efficacement et offrait une meilleure protection contre le stress oxydatif .
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


